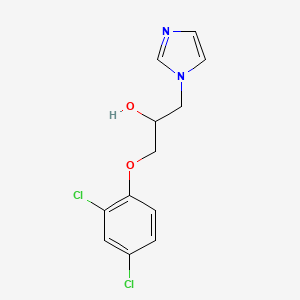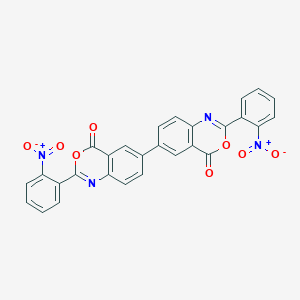![molecular formula C12H18N2O3S B5167988 N-isopropyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5167988.png)
N-isopropyl-4-[methyl(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-4-[methyl(methylsulfonyl)amino]benzamide, also known as MSMA, is an organic compound that has been widely used in scientific research for its unique properties. This compound has been studied extensively due to its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of N-isopropyl-4-[methyl(methylsulfonyl)amino]benzamide is not fully understood. It is believed to work by inhibiting the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the growth and replication of cells. This compound may also disrupt the cell membrane, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of fungi and viruses.
In animals, this compound has been shown to cause liver and kidney damage at high doses. It has also been shown to cause reproductive and developmental toxicity in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isopropyl-4-[methyl(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also a potent inhibitor of nucleic acid synthesis, making it useful for studying the growth and replication of cells.
However, this compound also has some limitations for lab experiments. It is toxic to cells at high doses, making it difficult to use in vivo. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-isopropyl-4-[methyl(methylsulfonyl)amino]benzamide. In medicine, further studies are needed to determine the potential use of this compound as an anticancer agent. In agriculture, research is needed to develop more effective and environmentally friendly herbicides. In industry, research is needed to develop new and innovative uses for this compound as a reagent and stabilizer.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has been widely studied for its potential applications in medicine, agriculture, and industry. While the mechanism of action of this compound is not fully understood, it has been shown to have a variety of biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential applications of this compound in various fields.
Métodos De Síntesis
N-isopropyl-4-[methyl(methylsulfonyl)amino]benzamide can be synthesized through a multistep process starting from 4-nitrobenzoic acid. The first step involves the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using a reducing agent such as iron powder. The next step involves the reaction of 4-aminobenzoic acid with methylsulfonyl chloride to form N-methyl-4-aminobenzene sulfonamide. The final step involves the reaction of N-methyl-4-aminobenzene sulfonamide with isopropyl chloroformate to form this compound.
Aplicaciones Científicas De Investigación
N-isopropyl-4-[methyl(methylsulfonyl)amino]benzamide has been used in scientific research for its potential applications in various fields. In medicine, this compound has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use as an antifungal and antiviral agent.
In agriculture, this compound has been used as a herbicide to control weeds in crops such as cotton, soybeans, and peanuts. It has also been used to control invasive plants in natural areas.
In industry, this compound has been used as a reagent in the production of other organic compounds. It has also been used as a stabilizer in the production of polymers.
Propiedades
IUPAC Name |
4-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9(2)13-12(15)10-5-7-11(8-6-10)14(3)18(4,16)17/h5-9H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZVWDKSVHHMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5167917.png)

![3-(benzyloxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5167936.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-chloro-4-methylbenzene)](/img/structure/B5167955.png)

![N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-beta-alanine](/img/structure/B5167974.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5167981.png)
![4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5167995.png)
![2-ethyl-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5168003.png)
![1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine](/img/structure/B5168012.png)
![2-[(3-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5168016.png)
![1-(4-methoxyphenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5168023.png)

![4-(2-methylphenoxy)-1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5168036.png)
